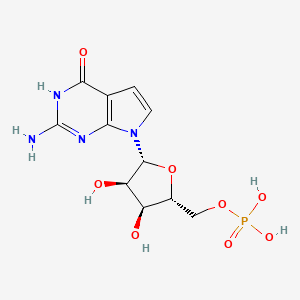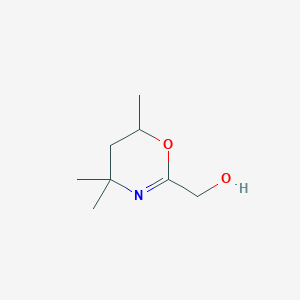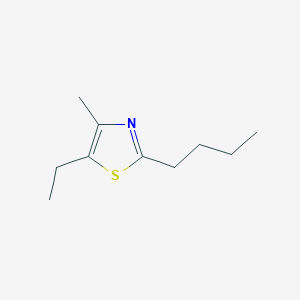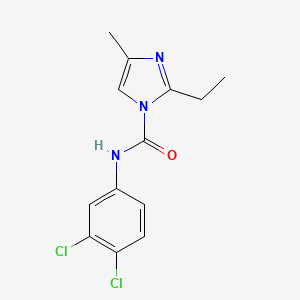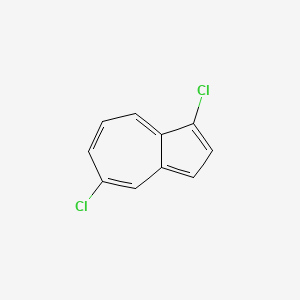
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include diols and aldehydes or ketones. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. Catalysts and solvents are often used to optimize the yield and purity of the product. The specific methods would depend on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield dioxane carboxylic acids, while reduction could produce dioxane alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering metabolic pathways, or participating in chemical reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a single six-membered ring.
2,2’-Bioxirane: Another compound with two oxygen-containing rings.
Tetrahydrofuran: A related heterocyclic compound with a five-membered ring.
Uniqueness
2-Methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane is unique due to its fused dioxane rings, which may confer specific chemical properties and reactivity not found in simpler dioxane compounds.
Propiedades
Número CAS |
86251-72-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methyl-1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C10H16O4/c1-7-11-3-9(4-12-7)10-5-13-8(2)14-6-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RPKBPIQXUONJMN-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(=C2COC(OC2)C)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


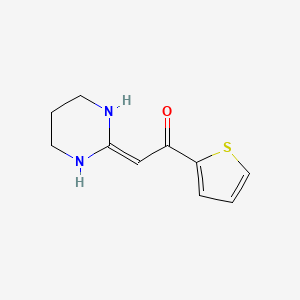
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
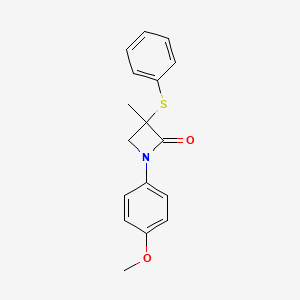
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

